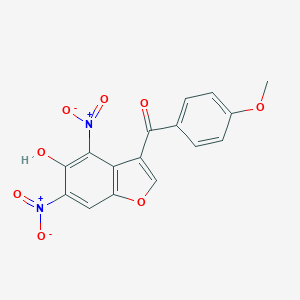
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-, commonly known as DNOC, is a synthetic chemical compound that has been used as a herbicide and insecticide. It is a nitrophenol derivative and has been used as an agricultural pesticide for over a century. Despite its widespread use, there is limited research on the chemical and its effects.
Mechanism of Action
The mechanism of action of DNOC is not fully understood. It is believed to inhibit oxidative phosphorylation, leading to a decrease in ATP production and ultimately cell death. DNOC has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics.
Biochemical and Physiological Effects:
DNOC has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. DNOC has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
DNOC has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. However, DNOC has several limitations. It is highly toxic and must be handled with care. Its mechanism of action is not fully understood, making it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on DNOC. One area of research could focus on its potential use as a cancer therapy. Further studies are needed to fully understand its mechanism of action and its effects on various biological systems. Additionally, studies could be conducted to determine its potential toxicity to non-target organisms and the environment.
In conclusion, DNOC is a synthetic chemical compound that has been used as a herbicide and insecticide for over a century. Despite its widespread use, there is limited research on the chemical and its effects. DNOC has been studied for its effects on various biological systems and has shown potential as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
DNOC is synthesized through the condensation reaction of 5-hydroxy-4,6-dinitro-3-benzofuranyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
DNOC has been used in scientific research to study its effects on various biological systems. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. DNOC has also been studied for its effects on the nervous system, specifically on the release of neurotransmitters.
properties
CAS RN |
88673-89-6 |
|---|---|
Product Name |
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)- |
Molecular Formula |
C16H10N2O8 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
(5-hydroxy-4,6-dinitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H10N2O8/c1-25-9-4-2-8(3-5-9)15(19)10-7-26-12-6-11(17(21)22)16(20)14(13(10)12)18(23)24/h2-7,20H,1H3 |
InChI Key |
OATOPPLVCRCPHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






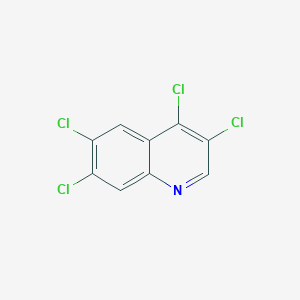
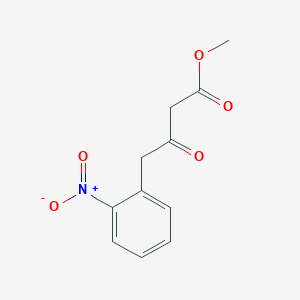
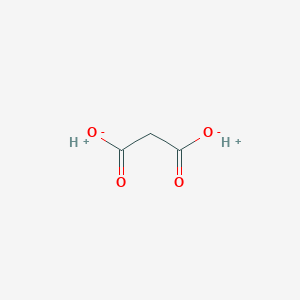
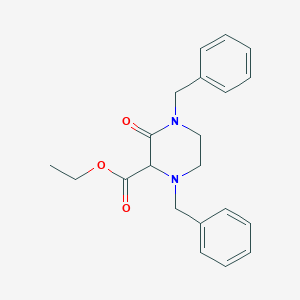
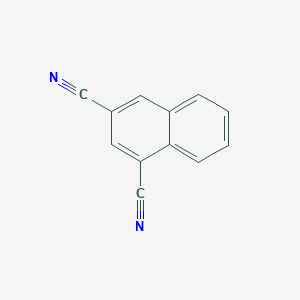
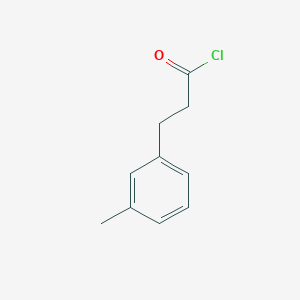

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)


